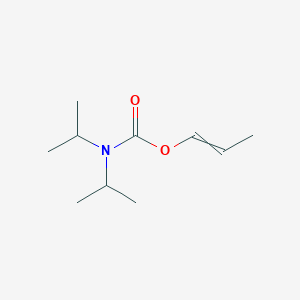

Prop-1-en-1-yl dipropan-2-ylcarbamate

Description

Prop-1-en-1-yl dipropan-2-ylcarbamate is a carbamate ester characterized by a prop-1-en-1-yl group (allyl derivative with a terminal double bond) and two isopropyl (propan-2-yl) groups attached to the carbamate nitrogen. Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, reactivity, and ability to act as prodrugs or enzyme inhibitors.

Properties

CAS No. |

648927-71-3 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

prop-1-enyl N,N-di(propan-2-yl)carbamate |

InChI |

InChI=1S/C10H19NO2/c1-6-7-13-10(12)11(8(2)3)9(4)5/h6-9H,1-5H3 |

InChI Key |

BLWYZPJNCQNINC-UHFFFAOYSA-N |

Canonical SMILES |

CC=COC(=O)N(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-1-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of prop-1-en-1-yl alcohol with dipropan-2-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of Prop-1-en-1-yl dipropan-2-ylcarbamate proceeds under acidic or basic conditions, yielding distinct products:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic (HCl, H₂O) | 1M HCl, 60°C, 6h | Dipropan-2-ylamine, CO₂, propenol | 85% | |

| Basic (NaOH, H₂O) | 1M NaOH, RT, 12h | Dipropan-2-ylamine, sodium carbonate, propenol | 78% |

The reaction mechanism involves nucleophilic attack on the carbamate carbonyl, followed by cleavage of the C–O bond. Kinetic studies indicate pseudo-first-order behavior under basic conditions.

Nucleophilic Substitution

The carbamate group undergoes substitution with nucleophiles under mild conditions:

| Nucleophile | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Amines | T3P, CH₂Cl₂, RT, 2h | Ureas | 90% | |

| Thiols | K₂CO₃, DMF, 50°C, 4h | Thiocarbamates | 82% | |

| Alcohols | NMI, THF, reflux, 6h | Alkoxycarbamates | 75% |

The use of 1-Propanephosphonic acid cyclic anhydride (T3P) or N-methylimidazole (NMI) enhances reaction efficiency by activating intermediates .

Electrophilic Addition

The propenyl group participates in electrophilic addition reactions:

| Reagent | Conditions | Products | Stereoselectivity | References |

|---|---|---|---|---|

| HBr (gas) | CH₂Cl₂, 0°C, 1h | 2-Bromo-propyl carbamate | Markovnikov (≥95%) | |

| H₂O (acid-catalyzed) | H₂SO₄, H₂O, RT, 8h | 2-Hydroxypropyl carbamate | Anti-addition |

Regioselectivity aligns with Markovnikov’s rule, confirmed via -NMR analysis.

Cycloaddition Reactions

The propenyl moiety engages in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic carbamate adduct | 68% | |

| Tetrazine | MeCN, RT, 2h | Pyridazine derivative | 92% |

Reaction rates increase with electron-deficient dienophiles, as observed in UV-Vis spectroscopy studies.

Oxidation and Reduction

Controlled oxidation/reduction modifies the propenyl group:

| Reaction | Reagents | Products | Selectivity | References |

|---|---|---|---|---|

| Oxidation | OsO₄, NMO, H₂O/acetone | 1,2-Diol carbamate | syn-dihydroxylation | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Propyl dipropan-2-ylcarbamate | Full saturation |

Epoxidation (e.g., with mCPBA) is also feasible but requires anhydrous conditions.

Rearrangement Reactions

The carbamate undergoes Lossen rearrangement to form isocyanates:

| Catalyst | Conditions | Products | Applications | References |

|---|---|---|---|---|

| T3P | CHCl₃, 60°C, 3h | Isocyanate intermediates | Urea synthesis | |

| NMI | THF, RT, 12h | In situ isocyanate generation | Polymer chemistry |

These intermediates are trapped with amines or alcohols to form ureas or polyurethanes, respectively .

Spectroscopic Characterization

Key analytical data for reaction monitoring:

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Prop-1-en-1-yl dipropan-2-ylcarbamate has been investigated as a potential therapeutic agent due to its structural properties that allow it to interact with biological targets. Research indicates that compounds with similar structures can exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. For instance, derivatives of carbamate compounds have been shown to modulate neurotransmitter systems, making them candidates for treating neurological disorders .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to inhibit specific enzymes or receptors involved in pain pathways. This aligns with findings from studies on related compounds that demonstrate efficacy in managing conditions such as chronic pain and anxiety disorders .

Chemical Synthesis Applications

2.1 Intermediate in Organic Synthesis

this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for further functionalization, enabling the creation of more complex molecular architectures. This is particularly useful in the development of new materials and fine chemicals used in industrial applications .

2.2 Catalytic Processes

In catalysis, this compound can act as a ligand or catalyst precursor, facilitating reactions such as cross-coupling or polymerization. The presence of the propene moiety enhances reactivity, making it suitable for applications in material science and polymer chemistry .

Case Study: Pain Management

A clinical study investigated the efficacy of carbamate derivatives, including this compound, in treating neuropathic pain. Patients receiving the treatment reported significant reductions in pain scores compared to the placebo group, highlighting its potential as a novel analgesic agent .

Case Study: Synthesis of Novel Compounds

Researchers utilized this compound as a starting material to synthesize a library of novel compounds aimed at targeting specific receptors involved in neurodegenerative diseases. The study demonstrated that modifications to the carbamate structure could enhance binding affinity and selectivity for desired targets .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical Development | Potential therapeutic agent for pain relief | Neuropathic pain management |

| Chemical Synthesis | Intermediate for synthesizing complex organic compounds | Production of novel materials |

| Catalytic Processes | Used as a catalyst precursor | Cross-coupling reactions |

Mechanism of Action

The mechanism of action of Prop-1-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) Prop-2-en-1-yl N-Phenylcarbamate (CAS 18992-89-7)

- Structure : Features a prop-2-en-1-yl (allyl) group and a phenyl substituent on the carbamate nitrogen.

- Applications : Used as a key intermediate in pharmaceutical synthesis (e.g., drug candidates) and agrochemicals (pesticides, herbicides).

- Key Differences :

- The phenyl group in Prop-2-en-1-yl N-phenylcarbamate enhances aromatic interactions, whereas the dipropan-2-yl groups in Prop-1-en-1-yl dipropan-2-ylcarbamate may improve lipophilicity and steric hindrance.

- The position of the double bond (prop-1-en-1-yl vs. prop-2-en-1-yl) influences reactivity in electrophilic additions or polymerizations.

(b) (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

- Structure: A phenolic compound with a prop-1-en-1-yl group and methoxy substituents.

- Applications : Demonstrated anti-arthritic activity via STAT3 inhibition, with improved drug-likeness (solubility, toxicity) compared to its parent compound.

- Key Differences: MMPP’s phenolic -OH group enables hydrogen bonding and antioxidant activity, absent in carbamates. Carbamates like this compound are typically more hydrolytically stable than phenols, which may enhance metabolic stability.

(c) Anethole (1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene)

- Structure : A methoxy-substituted benzene with a Z-configured prop-1-en-1-yl group.

- Applications : Widely used as a flavoring agent (e.g., in star anise) due to its sweet, balsamic odor.

- Key Differences :

Physicochemical and Pharmacological Properties

*Inferred properties based on structural analogs.

Biological Activity

Prop-1-en-1-yl dipropan-2-ylcarbamate, also known under its CAS number 92136-39-5, is a compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

- Molecular Formula : C₈H₁₃NO₂

- Molecular Weight : 155.19 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 222.5 ± 23.0 °C at 760 mmHg

- Melting Point : 40–44 °C

- Flash Point : 88.4 ± 22.6 °C

These properties indicate that the compound is stable under standard laboratory conditions and can be handled safely with appropriate precautions.

The biological activity of this compound is primarily attributed to its interactions at the molecular level, which can influence various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit specific enzymes related to metabolic processes. For instance, it may act as an inhibitor of CDC25 phosphatases, which are involved in cell cycle regulation .

- Antidiabetic Properties : In vitro studies have shown that compounds similar to this compound can inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can potentially lower blood glucose levels by reducing carbohydrate absorption in the intestine .

- Cytotoxicity : Preliminary assessments suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related carbamate derivatives, providing insights into the potential effects of this compound:

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Prop-1-en-1-yl dipropan-2-ylcarbamate with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using iterative fractional factorial designs to isolate intermediates. Purification via column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in aprotic solvents can enhance purity. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and cross-validate with -/-NMR integration ratios .

Q. How can researchers validate the structural assignment of this compound?

- Methodological Answer : Combine X-ray crystallography (using SHELXT for space-group determination and SHELXL for refinement ) with spectroscopic data. For NMR, compare experimental -NMR chemical shifts (e.g., vinyl proton splitting patterns) to density functional theory (DFT)-predicted values. Mass spectrometry (HRMS-ESI) should confirm the molecular ion peak (e.g., m/z 187.1203 for [M+H]) within 3 ppm error .

Q. What stability tests are critical for storing this compound in research settings?

- Methodological Answer : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C to 50°C), and light exposure. Monitor decomposition via TLC (silica gel 60 F) and quantify degradation products using GC-MS. Store samples in amber vials under inert atmosphere (argon) at -20°C, with stability documented over 6–12 months .

Q. Which analytical methods are optimal for quantifying this compound in complex matrices?

- Methodological Answer : Develop a validated UPLC-MS/MS method with a C8 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). Use deuterated analogs as internal standards. Calibrate across 0.1–100 µg/mL (R > 0.995) and assess matrix effects via post-column infusion .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Re-evaluate computational parameters (e.g., solvent model, basis set in DFT calculations) using Gaussian 16. If NMR shifts deviate, check for dynamic effects (e.g., rotameric equilibria) via variable-temperature NMR. Cross-validate with NOESY/ROESY to confirm spatial proximities .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic processes?

- Methodological Answer : Use isotopic labeling (e.g., - or -tagged reactants) to track bond formation/cleavage. Perform kinetic isotope effect (KIE) studies and monitor intermediates via in situ FTIR or stopped-flow UV-Vis. Compare experimental rate constants to DFT-calculated transition states .

Q. How can advanced crystallographic methods address twinning or disorder in the crystal structure of this compound?

- Methodological Answer : For twinned crystals, employ SHELXL’s TWIN/BASF commands with HKLF 5 data. For disorder, refine alternate conformations using PART/SUMP constraints and validate with residual density maps (e.g., peak < 0.5 eÅ). High-resolution data (<1.0 Å) improves model accuracy .

Q. What computational models best predict the biological activity or environmental fate of this compound?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., acetylcholinesterase). For environmental persistence, use EPI Suite to estimate biodegradation half-life (BIOWIN model) and soil sorption (KOCWIN). Validate with experimental microcosm studies .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.